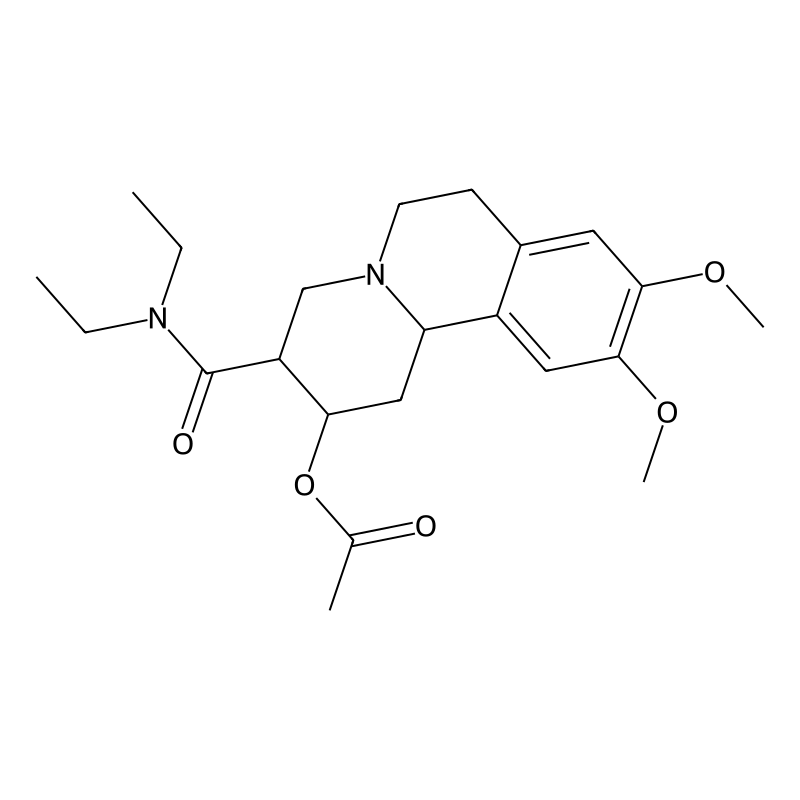

Benzquinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antianxiety Drug

Specific Scientific Field: Psychopharmacology

Methods of Application or Experimental Procedures: The drug was tested on animals, specifically rats and monkeys, to observe its effects on learned avoidance behavior and aggressiveness.

Results or Outcomes: The studies revealed that Benzquinamide is a potent disruptor of nondiscriminated avoidance behavior in both rats and monkeys.

Tranquilizer

Specific Scientific Field: Psychiatry

Summary of the Application: Benzquinamide has been evaluated as a new tranquilizer.

Methods of Application or Experimental Procedures: Animal studies were conducted to observe the effects of Benzquinamide on conditioned avoidance behavior.

Results or Outcomes: The studies showed that Benzquinamide is effective in relieving anxiety in neurotic patients.

Antiemetic Drug

Specific Scientific Field: Pharmacology

Summary of the Application: Benzquinamide was used as an antiemetic compound.

Sedative

Specific Scientific Field: Anesthesiology

Summary of the Application: Benzquinamide has sedative properties, suggesting it could be used to calm patients or help them sleep.

Benzquinamide is a chemical compound with the molecular formula and a molar mass of approximately 404.5 g/mol. It was first synthesized by Pfizer in the 1960s and is classified as an antiemetic drug, primarily used in post-operative care. The compound exhibits antihistaminic, mild anticholinergic, and sedative properties, making it effective in treating nausea and vomiting associated with various conditions .

The exact mechanism by which Benzquinamide prevented nausea and vomiting remains unclear []. However, research suggests it likely worked through a combination of effects:

- Antihistaminic activity: Benzquinamide might have blocked histamine H1 receptors, involved in nausea and vomiting signals [].

- Mild anticholinergic activity: It could have interfered with the action of acetylcholine, a neurotransmitter that can contribute to nausea [].

- Sedative properties: Benzquinamide might have offered some calming effects, indirectly reducing nausea [].

- Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

- Reduction: Reduction reactions are feasible using suitable reducing agents, such as lithium aluminum hydride.

- Substitution: Benzquinamide can participate in substitution reactions, particularly at positions on its aromatic ring. Common reagents for these reactions include potassium permanganate for oxidation and various nucleophiles for substitution .

The biological activity of benzquinamide is primarily attributed to its interaction with neurotransmitter systems. It is presumed to act as an antagonist of muscarinic acetylcholine receptors and histamine H1 receptors. This antagonism is believed to contribute to its antiemetic effects. Additionally, benzquinamide has been shown to disrupt learned avoidance behavior in animal studies, indicating potential anxiolytic properties .

The synthesis of benzquinamide involves several steps, typically starting from 3-(diethylcarbamoyl)-9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-yl acetate. The process requires careful control of reaction conditions to ensure the desired product is obtained. Specific reagents and solvents may vary depending on the chosen synthetic route .

Benzquinamide exhibits various drug interactions that can influence its efficacy and safety profile. Notable interactions include:

- Aclidinium: Increased risk of adverse effects when combined.

- Adenosine: Increased risk of tachycardia.

- Albuterol: Potentially increased risk of tachycardia.

- Alfentanil: Increased risk of adverse effects when used together.

These interactions underscore the importance of monitoring concurrent medications when benzquinamide is administered .

Benzquinamide shares structural and functional similarities with several other compounds. Here are a few notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Dimenhydrinate | Antihistaminic properties | Used primarily for motion sickness |

| Meclizine | Antiemetic effects | Commonly used for vertigo |

| Promethazine | Antihistaminic and sedative | Used for allergies and motion sickness |

| Chlorpromazine | Antipsychotic effects | Broader spectrum of neurological effects |

| Prochlorperazine | Antiemetic and antipsychotic | Used in severe nausea and schizophrenia |

Benzquinamide's uniqueness lies in its specific action on muscarinic acetylcholine receptors alongside its sedative properties, which distinguishes it from these other compounds that primarily target histamine receptors or have broader neurological effects .

Early Synthetic Pathways (Pfizer, 1960s)

Benzquinamide, designated as compound P-2647 during its development phase, represents one of the early pharmaceutical achievements of Pfizer in the 1960s [1]. The compound was first synthesized by Pfizer researchers during this decade as part of their expanding pharmaceutical research and development program [1] [2]. This period marked a significant transition for Pfizer from being primarily a manufacturer of fine chemicals to becoming a research-based pharmaceutical company [2].

The initial synthetic approach developed by Pfizer researchers focused on constructing the complex tetrahydroisoquinoline core structure of benzquinamide [3]. The compound, chemically known as 2-(acetyloxy)-N,N-diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizine-3-carboxamide, presented significant synthetic challenges due to its intricate polycyclic structure containing multiple stereogenic centers [4] [5] [6].

During the 1960s, Pfizer had established its drug discovery program focused on in vitro synthesis to augment its research in fermentation technology [2]. This strategic approach enabled the development of benzquinamide through systematic medicinal chemistry efforts. The compound emerged from research programs targeting antiemetic agents, addressing the clinical need for effective post-operative nausea and vomiting control [1] [3].

The early synthetic pathway involved the construction of the tetrahydroisoquinoline framework through a multi-step process. Key intermediate compounds identified during this period included substituted phenylacetic acid derivatives and dimethoxy-substituted aromatic precursors [7] [8]. The synthesis required careful control of stereochemistry, particularly at the critical bridgehead positions of the quinolizine ring system [9] [10].

Industrial-Scale Production Methods

The transition from laboratory-scale synthesis to industrial-scale production of benzquinamide required substantial process optimization and engineering considerations [11] [12]. Manufacturing scale-up presented unique challenges due to the compound's complex molecular architecture and the need for stringent quality control throughout the production process [11].

Industrial production of benzquinamide employed batch processing techniques typical of pharmaceutical manufacturing in the 1960s and 1970s [11] [13]. The process incorporated multiple purification steps to achieve the pharmaceutical grade quality required for clinical applications [11]. Critical parameters monitored during scale-up included reaction temperature control, solvent selection, and crystallization conditions to ensure consistent product quality [11] [12].

The manufacturing process involved several key unit operations: raw material handling and weighing, multi-step chemical synthesis, intermediate isolation and purification, final product crystallization, and quality control testing [11]. Each stage required careful validation to meet regulatory standards for pharmaceutical production [11].

Process safety considerations became paramount during industrial-scale production, particularly regarding the handling of organic solvents and reactive intermediates [14]. The manufacturing facilities required specialized equipment for handling high-potency pharmaceutical compounds and implementing appropriate containment measures [11].

Quality control protocols established during industrial production included comprehensive analytical testing using techniques available in the 1960s and 1970s, such as infrared spectroscopy, ultraviolet spectroscopy, and thin-layer chromatography [11]. These analytical methods ensured product identity, purity, and potency within acceptable pharmaceutical limits [11].

Key Intermediate Compounds

The synthesis of benzquinamide relies on several critical intermediate compounds that serve as building blocks for the complex molecular framework [7] [8] [15]. The primary intermediate compounds identified in the synthetic pathway include substituted tetrahydroisoquinoline derivatives and their corresponding acetate esters [8] [15].

A significant intermediate in the benzquinamide synthesis is the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-acetic acid ethyl ester [8]. This compound, with the chemical formula C15H21NO4 and molecular weight of 279.33, serves as a crucial precursor in constructing the quinolizine ring system [8]. The synthesis of this intermediate involves the cyclization of appropriately substituted phenylethylamine derivatives with diethyl malonate under acidic conditions [7] [15].

Another essential intermediate is the 2-hydroxy-3-diethylcarbamoyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzoquinolizine precursor [5]. This compound represents the core structural framework of benzquinamide before acetylation of the hydroxyl group [5]. The formation of this intermediate requires careful control of reaction conditions to ensure proper stereochemistry at the bridgehead positions [9] [15].

The dimethoxy substitution pattern at positions 9 and 10 of the benzoquinolizine system is established through the use of veratrole-derived starting materials [5] [16]. These methoxy groups play a crucial role in the pharmacological activity of the final compound and must be introduced early in the synthetic sequence [16].

The diethylcarboxamide functionality at position 3 is incorporated through the reaction of the corresponding carboxylic acid intermediate with diethylamine using standard peptide coupling reagents [17] [18]. This transformation typically employs carbodiimide-based coupling agents to achieve efficient amide bond formation [18].

The final acetylation step converting the hydroxyl group to the acetate ester utilizes acetic anhydride under mild basic conditions [5] [19]. This transformation is critical for the compound's stability and bioavailability properties [5]. The acetate ester serves as a prodrug functionality, potentially improving the compound's pharmacokinetic profile [19].

The synthesis pathway demonstrates the complexity of constructing polycyclic pharmaceutical compounds and the importance of each intermediate in achieving the desired final product [12] [9]. Process development efforts focused on optimizing yields and purities of these key intermediates to ensure efficient overall synthesis [12].

Manufacturing considerations for these intermediates include their storage stability, handling requirements, and quality specifications [11]. Each intermediate compound requires specific analytical testing protocols to verify identity, purity, and water content before proceeding to subsequent synthetic steps [11].

Structural Elucidation

Molecular Formula (C₂₂H₃₂N₂O₅) and Mass Spectrometry Data

Benzquinamide possesses the molecular formula C₂₂H₃₂N₂O₅ with a molecular weight of 404.5 grams per mole [1] [2]. The compound crystallizes with three stereocenters, exhibiting racemic stereochemistry with defined absolute configurations at positions 2, 3, and 11b [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(diethylcarbamoyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl acetate [3].

Mass spectrometry analysis reveals distinctive fragmentation patterns characteristic of benzoquinolizine derivatives. The National Institute of Standards and Technology mass spectral database documents electron ionization mass spectrometry data for benzquinamide, where the molecular ion peak appears at mass-to-charge ratio 404 [4]. Gas chromatographic-mass spectrometric procedures have been specifically developed for the identification and differentiation of benzquinamide from other alkylamine compounds in biological matrices [5] [6].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₃₂N₂O₅ | NIST WebBook [1] |

| Molecular Weight | 404.5 g/mol | NIST WebBook [1] |

| Exact Mass | 404.231122 amu | ChemSpider [7] |

| Monoisotopic Mass | 404.231122 amu | ChemSpider [7] |

| InChI Key | JSZILQVIPPROJI-UHFFFAOYSA-N | NIST WebBook [1] |

| Stereocenters | 3 defined, 0 undefined | Inxight Drugs [3] |

Crystallographic Analysis

Benzquinamide exhibits crystalline properties as evidenced by its formation of crystals from diisopropyl ether [8]. The compound demonstrates characteristic solid-state behavior with defined melting characteristics indicative of a crystalline lattice structure. However, comprehensive single-crystal X-ray diffraction data for benzquinamide specifically were not identified in the available literature, despite the importance of such structural information for pharmaceutical compounds.

The crystalline nature of benzquinamide is confirmed through its well-defined melting point and formation of discrete crystals from organic solvents. The compound's ability to form crystals from diisopropyl ether suggests favorable intermolecular interactions that facilitate orderly molecular packing [8]. While detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates remain to be fully characterized in the literature, the compound's stereochemical complexity with three defined stereocenters indicates a sophisticated three-dimensional molecular architecture [3].

Physicochemical Properties

Melting Point and Thermal Stability

Benzquinamide demonstrates well-defined thermal characteristics with a melting point range of 130-131.5°C when crystallized from diisopropyl ether [8] [9]. This narrow melting point range indicates high purity and crystalline uniformity of the compound. The relatively moderate melting temperature suggests balanced intermolecular forces contributing to the crystal lattice stability.

Thermal stability analysis reveals that benzquinamide maintains structural integrity up to its melting point, beyond which thermal decomposition processes commence. The compound exhibits a boiling point estimated at 526.1°C under standard atmospheric conditions, though this represents a predicted value rather than experimentally determined data [9]. The substantial difference between melting and boiling points indicates thermal decomposition likely occurs before reaching the theoretical boiling temperature.

| Thermal Property | Value | Source |

|---|---|---|

| Melting Point | 130-131.5°C | ChemicalBook [9] |

| Boiling Point (predicted) | 526.1°C | ChemicalBook [9] |

| Thermal Stability Range | Stable to melting point | ChemicalBook [9] |

| Crystal Formation Solvent | Diisopropyl ether | DrugFuture [8] |

Solubility Profiles in Organic Solvents

Benzquinamide exhibits variable solubility characteristics across different solvent systems, reflecting its amphiphilic molecular structure containing both polar and nonpolar regions. The compound demonstrates excellent solubility in dimethyl sulfoxide, a dipolar aprotic solvent commonly employed for pharmaceutical compounds with moderate polarity [9] [10]. This high solubility in dimethyl sulfoxide facilitates preparation of stock solutions for biological assays and chemical studies.

The crystallization of benzquinamide from diisopropyl ether indicates appreciable solubility in this moderately polar organic solvent [8]. Diisopropyl ether, with its ether functionality and branched alkyl chains, provides an optimal solvent environment for benzquinamide crystallization, suggesting favorable solute-solvent interactions. The successful recrystallization from this solvent indicates sufficient solubility at elevated temperatures with decreased solubility upon cooling, enabling purification through crystallization processes.

Water solubility of benzquinamide is significantly limited, with predicted values indicating approximately 0.49 milligrams per milliliter [11]. This low aqueous solubility is consistent with the compound's lipophilic character, attributed to the extensive aromatic ring system and aliphatic substituents. The poor water solubility necessitates the use of organic cosolvents or solubilizing agents for aqueous formulations.

| Solvent System | Solubility | Application |

|---|---|---|

| Dimethyl sulfoxide | High solubility | Stock solution preparation [10] |

| Diisopropyl ether | Moderate solubility | Crystallization medium [8] |

| Water | Limited (0.49 mg/mL) | Aqueous formulations [11] |

| Acetonitrile | Slightly soluble (0.1-10 mg/mL) | Analytical applications [10] |

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.7

Melting Point

130-131.5 °C

131 °C

Drug Indication

Therapeutic Uses

...BENZQUINAMIDE HAS BEEN SHOWN TO BE SUPERIOR TO PHENOTHIAZINES IN CONTROL OF NAUSEA & VOMITING... DEGREE OF SOMNOLENCE ASSOC WITH BENZQUINAMIDE IS EQUAL TO THAT OF PHENOTHIAZINES; THERE HAVE BEEN NO REPORTED HYPOTENSION OR EXTRAPYRAMIDAL REACTIONS. ...APPEARS TO BE EFFECTIVE NON-PHENOTHIAZINE ANTIEMETIC.

...BENZQUINAMIDE MAY BE USEFUL IN PT WITH CNS DEPRESSION (POSTOPERATIVE PT, THOSE WITH UREMIA OR KETOACIDOSIS, THOSE WHO HAVE RECEIVED SEDATIVE OR ANALGESIC DRUGS). IT APPEARS TO BE @ LEAST AS EFFECTIVE AS PHENOTHIAZINES. ... BENZQUINAMIDE PRODUCES FEWER SERIOUS ADVERSE REACTIONS THAN PHENOTHIAZINES. /HCL/

Pharmacology

Mechanism of Action

LIKE PHENOTHIAZINES, IT APPARENTLY INHIBITS STIMULI @ CHEMORECEPTOR TRIGGER ZONE. HOWEVER, IN CONTRAST...INCR CARDIAC OUTPUT, BLOOD PRESSURE, & RESP HAVE BEEN NOTED BOTH EXPTL & CLINICALLY WITH BENZQUINAMIDE. /HCL/

Other CAS

23844-24-8

113-69-9

Absorption Distribution and Excretion

Metabolism Metabolites

BENZQUINAMIDE YIELDS 3-(N,N-DIETHYLCARBOXAMIDO)-1,2,3, 4,6,7-HEXAHYDRO-2-HYDROXY-9,10-DIMETHOXY-11BH-BENZOQUINOLIZINE IN MAN & DOG: WISEMAN, EH ET AL, BIOCHEM PHARMAC 13, 1421 (1964). /FROM TABLE/

Wikipedia

Drug Warnings

Biological Half Life

Use Classification

Methods of Manufacturing

Stability Shelf Life

Dates

BEHAVIOR REACTION-TIME EFFECTS OF BENZQUINAMIDE IN INSTITUTIONALIZED PSYCHOTICS

A LAPOLLAPMID: 15446069 DOI:

Abstract

A clinical evaluation of benzquinamide with observations on the total activity potential

E SETTELPMID: 15445971 DOI:

Abstract

Evaluation and pattern response of a benzquinamide in 50 patients

H R HASHKESPMID: 15445930 DOI:

Abstract

BENZQUINAMIDE: A CENTRALLY MEDIATED ANTAGONIST OF HISTAMINE-AND ACETYLCHOLINE-INDUCED BRONCHOCONSTRICTION

J W CONSTANTINE, D KONICK, M WILLIAMSPMID: 14346402 DOI:

Abstract

[BENQUINAMIDE: ITS EFFECT ON EXPERIMENTAL ARTERIAL PRESSURE]

J DEPALOLPMID: 14322698 DOI:

Abstract

TREATMENT OF HALOTHANE HYPOTENSION WITH BENZQUINAMIDE

C L BURSTEINPMID: 14264799 DOI:

Abstract

NEUROLEPTANALGESICS. 1. EFFECT OF DROPERIDOL, FENTANYL, INNOVAR, BENZQUINAMIDE, AND PENTAZOCINE ON THE DURATION OF THIOPENTAL-INDUCED SLEEP IN DOGS

A B DOBKIN, P K LEEPMID: 14298359 DOI: 10.1007/BF03004076

Abstract

[CENTRAL ACTION OF P-2647]

R HERNANDEZ PEON, G CHAVEZ IBARRA, J ROJAS RAMIREZ, M CHAVEZ LICONAPMID: 14287573 DOI:

Abstract

COMPARATIVE EFFECTS OF BENZQUINAMIDE AND P-2565 ON CARDIAC RATE

J S WATTS, W D AGUANNO, J REILLYPMID: 14233465 DOI: 10.3181/00379727-117-29606

Abstract

BENZQUINAMIDE AND THE 5-HYDROXYTRYPTAMINE RECEPTORS IN GUINEA-PIG TRACHEA

J W CONSTANTINE, C KNOTTPMID: 14254336 DOI: